molecular formula C8H5FO3S2 B15259559 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride

4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride

Cat. No.: B15259559
M. Wt: 232.3 g/mol
InChI Key: YEMUTCVAFNGPKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent . Another approach involves the heterocyclization of various substrates, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and sulfonyl fluoride groups, which are reactive sites on the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfides. Substitution reactions typically result in the formation of various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications . The benzothiophene ring structure also contributes to its biological activity by interacting with specific receptors and enzymes in the body.

Comparison with Similar Compounds

4-Hydroxy-1-benzothiophene-2-sulfonyl fluoride can be compared with other similar compounds, such as benzofuran derivatives and other benzothiophene derivatives. Benzofuran compounds, like benzothiophene, are known for their diverse biological activities and applications in medicinal chemistry . the presence of the sulfonyl fluoride group in this compound makes it unique, as this group imparts distinct reactivity and biological properties. Similar compounds include 4-Hydroxy-1-benzothiophene-2-sulfonamide and 4-Hydroxy-1-benzothiophene-2-sulfonic acid, which share the benzothiophene core but differ in their functional groups .

Properties

Molecular Formula

C8H5FO3S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-2-sulfonyl fluoride

InChI

InChI=1S/C8H5FO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H

InChI Key

YEMUTCVAFNGPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)S(=O)(=O)F)O

Origin of Product

United States

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